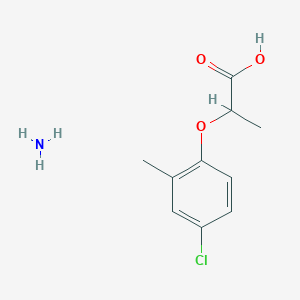

Ammonium 2-(4-chloro-2-methylphenoxy)propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azanium 2-(4-chloro-2-methylphenoxy)propanoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and methyl group on the phenoxy ring, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azanium 2-(4-chloro-2-methylphenoxy)propanoate typically involves the following steps:

Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to form a sulfonyl ester compound.

Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.

Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with n-octanol to yield the desired product.

Industrial Production Methods

The industrial production of Azanium 2-(4-chloro-2-methylphenoxy)propanoate follows similar synthetic routes but is optimized for higher yield and purity. The reaction conditions are carefully controlled to ensure the optical purity of the product, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Azanium 2-(4-chloro-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Azanium 2-(4-chloro-2-methylphenoxy)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its effects on plant growth and development.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of Azanium 2-(4-chloro-2-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. This makes it an effective herbicide. The compound’s interaction with auxin receptors and subsequent activation of growth pathways are key to its herbicidal activity .

Comparison with Similar Compounds

Azanium 2-(4-chloro-2-methylphenoxy)propanoate can be compared with other phenoxy herbicides such as:

Mecoprop: Similar in structure but with different substituents on the phenoxy ring.

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a different substitution pattern.

MCPA (4-chloro-2-methylphenoxyacetic acid): Structurally similar but with different functional groups.

These compounds share similar modes of action but differ in their specific applications and effectiveness.

Biological Activity

Ammonium 2-(4-chloro-2-methylphenoxy)propionate, commonly referred to as MCPP (2-(4-chloro-2-methylphenoxy)propanoic acid), is a herbicide belonging to the phenoxypropionic acid family. Its biological activity primarily targets dicotyledonous weeds, making it an important compound in agricultural practices. This article explores its biological activity, including mechanisms of action, toxicity studies, and environmental impact.

MCPP acts as a synthetic auxin, mimicking natural plant hormones that regulate growth. It disrupts normal plant growth patterns, leading to uncontrolled cell division and elongation, ultimately resulting in plant death. The herbicide is particularly effective against broadleaf weeds while having minimal effects on grasses.

Toxicological Studies

Acute Toxicity : MCPP exhibits moderate acute toxicity in mammals. In studies involving rats, dietary exposure to MCPP at concentrations of 2000 ppm resulted in reduced food consumption and body weight gain, particularly in females. Clinical chemistry analyses indicated liver damage as a primary endpoint of toxicity, with increased serum creatinine levels suggesting kidney involvement as well .

Chronic Toxicity : Long-term exposure studies have identified a no-observed-adverse-effect level (NOAEL) of 200 mg/kg/day for MCPP, indicating that chronic toxicity is relatively low compared to other herbicides. However, at higher doses (800 mg/kg), slight liver toxicity was observed .

Genotoxicity : MCPP has been evaluated for genotoxic potential using the Ames test and micronucleus assays. Current findings suggest that MCPP does not exhibit mutagenic properties under standard testing conditions .

Environmental Impact

MCPP's environmental persistence and degradation pathways have been studied extensively. Research indicates that microbial communities can degrade MCPP effectively in contaminated environments. For instance, specific bacterial strains have been isolated that can utilize MCPP as a carbon source, leading to its breakdown into less harmful compounds .

Comparative Biological Activity

The biological activity of MCPP can be compared with other herbicides in the phenoxy family. A study comparing the toxicological profiles of MCPP and its derivatives revealed that while MCPP is effective against target weeds, its derivative 4-chloro-2-methylphenoxyacetic acid (MCPA) shows greater herbicidal potency in certain applications . This suggests that while MCPP is effective, formulations combining it with other herbicides may enhance overall efficacy.

Case Studies

- Field Trials : In field trials conducted on various crops, the application of MCPP demonstrated significant reductions in weed populations without adversely affecting crop yield. Trials showed that when applied at recommended rates, MCPP effectively controlled common broadleaf weeds like dandelion and clover .

- Biodegradation Studies : A study focused on natural bacterial degraders highlighted the ability of specific microbial communities to rapidly degrade MCPP in sand filter systems designed for treating contaminated groundwater. The results indicated that these bacteria could reduce MCPP concentrations significantly within days, showcasing the potential for bioremediation strategies in agricultural runoff management .

Data Summary

| Parameter | MCPP | MCPA |

|---|---|---|

| Chemical Structure | 2-(4-chloro-2-methylphenoxy)propanoic acid | 4-chloro-2-methylphenoxyacetic acid |

| Primary Use | Herbicide for broadleaf weeds | Herbicide for broadleaf weeds |

| Acute Toxicity (LD50) | Moderate (specific values vary) | Moderate (specific values vary) |

| NOAEL (mg/kg/day) | 200 | 200 |

| Biodegradation Rate | Rapid by specific bacteria | Variable based on conditions |

| Environmental Persistence | Moderate | Low |

Properties

CAS No. |

37107-00-9 |

|---|---|

Molecular Formula |

C10H14ClNO3 |

Molecular Weight |

231.67 g/mol |

IUPAC Name |

azane;2-(4-chloro-2-methylphenoxy)propanoic acid |

InChI |

InChI=1S/C10H11ClO3.H3N/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);1H3 |

InChI Key |

HBXMFCYHMKBMSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.N |

Related CAS |

93-65-2 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.